Ethyl 5-amino-2-fluoroisonicotinate

Description

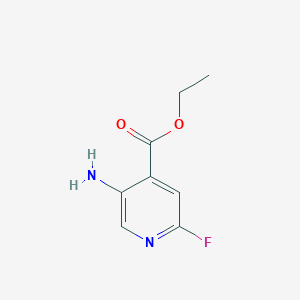

Ethyl 5-amino-2-fluoroisonicotinate is a fluorinated pyridine derivative with an ethyl ester group at the 4-position, an amino group at the 5-position, and a fluorine atom at the 2-position of the isonicotinate ring. Below, we compare these analogs to infer trends relevant to the target compound.

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

ethyl 5-amino-2-fluoropyridine-4-carboxylate |

InChI |

InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2,10H2,1H3 |

InChI Key |

SOGZTGVQUZTQGG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-fluoroisonicotinate typically involves the esterification of 5-amino-2-fluoroisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-fluoroisonicotinate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-2-fluoroisonicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-fluoroisonicotinate is not well-documented. its structural features suggest it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the fluorine atom may enhance its binding affinity and metabolic stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-Amino-5-(Trifluoromethyl)isonicotinate (CAS 1270542-79-4)

- Molecular Formula : C₉H₉F₃N₂O₂ (vs. inferred C₈H₉FN₂O₂ for the target compound) .

- Substituent Differences: Position 2: Amino group (vs. fluorine in the target compound). Position 5: Trifluoromethyl group (vs. amino group in the target compound).

- Higher molecular weight (242.18 g/mol) compared to the target compound (estimated ~200.17 g/mol) may reduce solubility in polar solvents.

Methyl 5-Amino-2-Fluoroisonicotinate (CAS 1260864-17-2)

- Molecular Formula : C₇H₇FN₂O₂ (vs. C₈H₉FN₂O₂ for the target compound) .

- Ester Group : Methyl (vs. ethyl in the target compound).

- Key Differences :

- Molecular Weight : 170.14 g/mol (methyl derivative) vs. ~200.17 g/mol (target ethyl derivative). The ethyl group increases hydrophobicity and may alter crystallization behavior.

- Storage Conditions : The methyl analog requires storage at 2–8°C under inert gas due to sensitivity to light and oxidation . Ethyl esters generally exhibit greater thermal stability, suggesting the target compound may have less stringent storage requirements.

- Safety Profile : The methyl derivative carries multiple GHS warnings (e.g., P301+P312+P330 for acute toxicity), indicating rigorous handling protocols. Ethyl esters often have milder toxicity profiles, but fluorine substitution could introduce unique hazards .

Comparative Data Table

*RT: Room temperature.

Research Findings and Implications

- Substituent Position Effects: The 5-amino group in both the target compound and methyl analog may enhance hydrogen-bonding capacity, favoring interactions in drug-receptor binding. In contrast, the trifluoromethyl group in prioritizes hydrophobic interactions .

- Ester Group Impact : Ethyl esters typically confer higher bioavailability than methyl esters due to slower enzymatic hydrolysis, suggesting the target compound may outperform the methyl analog in pharmacokinetic studies .

- Synthetic Challenges : Introducing fluorine at position 2 (as in the target and methyl analog) likely requires careful regioselective fluorination, whereas trifluoromethylation () may involve costlier reagents like Ruppert-Prakash reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.